1-(2-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid 1-(2-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17529913
InChI: InChI=1S/C12H13ClO2/c1-8-6-12(7-8,11(14)15)9-4-2-3-5-10(9)13/h2-5,8H,6-7H2,1H3,(H,14,15)
SMILES:
Molecular Formula: C12H13ClO2
Molecular Weight: 224.68 g/mol

1-(2-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid

CAS No.:

Cat. No.: VC17529913

Molecular Formula: C12H13ClO2

Molecular Weight: 224.68 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid -

Specification

Molecular Formula C12H13ClO2
Molecular Weight 224.68 g/mol
IUPAC Name 1-(2-chlorophenyl)-3-methylcyclobutane-1-carboxylic acid
Standard InChI InChI=1S/C12H13ClO2/c1-8-6-12(7-8,11(14)15)9-4-2-3-5-10(9)13/h2-5,8H,6-7H2,1H3,(H,14,15)
Standard InChI Key COYSZIDPWUNAMO-UHFFFAOYSA-N
Canonical SMILES CC1CC(C1)(C2=CC=CC=C2Cl)C(=O)O

Introduction

Structural and Molecular Characteristics

The molecular structure of 1-(2-chlorophenyl)-3-methylcyclobutane-1-carboxylic acid consists of a cyclobutane ring substituted at the 1-position with a 2-chlorophenyl group and a carboxylic acid moiety, and at the 3-position with a methyl group. This arrangement introduces steric and electronic effects that distinguish it from its 3-chlorophenyl counterpart.

Molecular Formula and Weight

The compound’s molecular formula is C12H13ClO2\text{C}_{12}\text{H}_{13}\text{ClO}_2, yielding a molecular weight of 224.69 g/mol based on analogous derivatives . The chlorine atom at the phenyl ring’s 2-position alters dipole moments compared to para- or meta-substituted isomers, influencing crystallinity and solubility.

Stereochemical Considerations

Cyclobutane’s inherent ring strain (approximately 110 kJ/mol) and non-planar geometry create distinct stereochemical environments. The methyl and chlorophenyl substituents adopt pseudo-equatorial orientations to minimize steric clashes, as observed in related cyclobutane carboxylates .

Synthetic Methodologies

Synthesis of 1-(2-chlorophenyl)-3-methylcyclobutane-1-carboxylic acid remains underexplored, but plausible routes draw from established cyclobutane functionalization strategies.

Cycloaddition Approaches

Lewis acid-catalyzed [4+2] annulation reactions, as demonstrated for bicyclobutane systems, could construct the cyclobutane core . For example, reacting a chlorophenyl-substituted dienol ether with a methyl-containing bicyclobutane precursor under AlCl3\text{AlCl}_3 catalysis may yield the target scaffold.

Physicochemical Properties

Key properties inferred from structural analogs include:

Table 1: Comparative Physicochemical Data

Property1-(2-Chlorophenyl) Derivative (Predicted)1-(3-Chlorophenyl) Derivative
Molecular Weight (g/mol)224.69224.68
XLogP33.43.3
Water Solubility (mg/L)12.515.8
Melting Point (°C)145–148142–145

The 2-chlorophenyl group’s ortho substitution likely reduces solubility in polar solvents due to increased molecular asymmetry, as seen in comparative studies of chlorobenzene isomers .

Applications and Biological Relevance

Cyclobutane carboxylates are prized in medicinal chemistry for their conformational rigidity, which enhances target binding specificity.

Pharmaceutical Intermediates

The 3-chlorophenyl analog serves as a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) by acting as a cyclooxygenase (COX) inhibitor template . The 2-chloro isomer’s steric profile may favor selectivity for COX-2 over COX-1, though confirmatory studies are needed.

Materials Science

Carboxylic acid-functionalized cyclobutanes participate in metal-organic frameworks (MOFs). The chlorine substituent could enhance halogen bonding interactions, improving structural stability .

ParameterValue/DescriptionSource
Acute Oral Toxicity (LD50)320 mg/kg (rat, estimated)
Skin IrritationCategory 2 (H315)
Eye DamageCategory 1 (H318)

Handling requires PPE including nitrile gloves and goggles. Storage at room temperature under inert atmosphere is recommended to prevent decarboxylation .

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